4-methyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzene-1-sulfonamide 4-methyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 898411-11-5
VCID: VC8312851
InChI: InChI=1S/C19H20N2O3S/c1-12-5-7-16(8-6-12)25(23,24)20-15-10-14-4-3-9-21-18(14)17(11-15)13(2)19(21)22/h5-8,10-11,13,20H,3-4,9H2,1-2H3
SMILES: CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC=C(C=C4)C
Molecular Formula: C19H20N2O3S
Molecular Weight: 356.4 g/mol

4-methyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzene-1-sulfonamide

CAS No.: 898411-11-5

Cat. No.: VC8312851

Molecular Formula: C19H20N2O3S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzene-1-sulfonamide - 898411-11-5

Specification

CAS No. 898411-11-5
Molecular Formula C19H20N2O3S
Molecular Weight 356.4 g/mol
IUPAC Name 4-methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Standard InChI InChI=1S/C19H20N2O3S/c1-12-5-7-16(8-6-12)25(23,24)20-15-10-14-4-3-9-21-18(14)17(11-15)13(2)19(21)22/h5-8,10-11,13,20H,3-4,9H2,1-2H3
Standard InChI Key KEALSBZFQAKYLE-UHFFFAOYSA-N
SMILES CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC=C(C=C4)C
Canonical SMILES CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC=C(C=C4)C

Introduction

Synthesis

The synthesis of 4-methyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzene-1-sulfonamide would likely involve several steps:

  • Formation of the azatricyclo core.

  • Introduction of the sulfonamide group to the benzene ring.

  • Methylation of the benzene ring.

This process may require controlled conditions such as temperature and inert atmospheres, along with purification techniques like chromatography to isolate the desired product.

Chemical Reactions and Reactivity

This compound can participate in various chemical reactions due to its functional groups:

  • Sulfonamide Group: Can react with nucleophiles or participate in hydrolysis reactions.

  • Azatricyclo Framework: May undergo ring-opening reactions or modifications under specific conditions.

Biological Activity and Applications

While specific biological activity data for this compound is not available, compounds with similar structures often show potential in medicinal chemistry, particularly in drug development. They may interact with biological targets such as enzymes or receptors, influencing cellular pathways relevant to disease treatment.

Research Findings and Future Directions

Given the lack of specific research findings on this compound, future studies should focus on:

  • Synthesis Optimization: Improving synthesis efficiency and yield.

  • Biological Screening: Evaluating its potential as a therapeutic agent through in vitro and in vivo studies.

  • QSAR Studies: Investigating quantitative structure-activity relationships to predict its efficacy and toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator